REACTION_CXSMILES
|
CC1C(C2N3C4C=CN(COCC[Si](C)(C)C)C=4N=CC3=[N:9]C=2)CC(N)C1.Cl[S:29]([NH:32][C:33](=[O:38])[O:34][CH2:35][CH2:36]Cl)(=[O:31])=[O:30].CO>C(Cl)Cl>[O:38]=[C:33]1[N:32]([S:29]([NH2:9])(=[O:31])=[O:30])[CH2:36][CH2:35][O:34]1
|
Name
|
3-methyl-4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentanamine
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC1CC(CC1C1=CN=C2N1C1=C(N=C2)N(C=C1)COCC[Si](C)(C)C)N
|
Name
|
|
Quantity
|
0.288 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)NC(OCCCl)=O
|
Name
|
TEA
|
Quantity
|
0.542 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for about 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and EtOAc (30 mL each)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (0% DCM for 5 min
|
Duration
|
5 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1OCCN1S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 111.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |